(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Description
(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (CAS: 13818-44-5) is a sulfonate ester characterized by a 2-oxo-1,3-dioxolane (cyclic carbonate) moiety linked to a 4-methylbenzenesulfonyl (tosyl) group. This compound is widely utilized as a reactive intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and functionalized materials. Its structural features—the electron-withdrawing oxo group and the tosylate leaving group—enhance its reactivity in nucleophilic substitution and polymerization reactions .
Properties
IUPAC Name |
(2-oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6S/c1-8-2-4-10(5-3-8)18(13,14)16-7-9-6-15-11(12)17-9/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTSYAZCITXWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186382 | |
| Record name | 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949895-84-5 | |
| Record name | 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-1,3-dioxolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949895-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with (2-Oxo-1,3-dioxolan-4-yl)methanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like ethanol or water.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
- Structure : Replaces the oxo group with two methyl groups at the 2-position of the dioxolane ring.
- Applications : Used in antiviral acyclic nucleoside synthesis (e.g., anti-HBV agents) .
- Reactivity : The absence of the oxo group reduces electrophilicity, making it less reactive in polymerization compared to the oxo derivative. However, the tosylate group retains utility in nucleophilic substitutions .
(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate
- Structure : Combines the 2-oxo-dioxolane moiety with a methacrylate group.
- Applications: Key monomer in non-isocyanate polyurethanes (NIPUs) and reactive polymers. The oxo group facilitates thermal crosslinking, unlike UV-sensitive dimethyl analogs .
- Molecular Data: Property Value Molecular Formula C8H10O5 Average Mass 186.163 g/mol Monoisotopic Mass 186.052823 g/mol ChemSpider ID 9302097
Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Reactivity and Polymerization Behavior
The oxo group in (2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate significantly impacts its chemical behavior:
- Thermal Crosslinking : Unlike dimethyl analogs, the oxo derivative undergoes acid/base-catalyzed thermal crosslinking in polymers, enabling applications in heat-resistant materials .
- UV Stability : Unlike 2,2-dimethyl-1,3-dioxolane derivatives, which crosslink under UV light, the oxo variant remains UV-stable, reducing side reactions in photolithography .
Reactivity Ratios in Copolymerization :
| Monomer Pair | Q Value | e Value |
|---|---|---|
| (2-Oxo-dioxolane)methyl acrylate + Styrene | 0.85 | -0.72 |
| (2-Oxo-dioxolane)methyl itaconate + MMA | 1.12 | -0.55 |
Q and e values indicate higher electron-deficient character compared to dimethyl analogs .
Biological Activity
Overview
(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, with the CAS number 949895-84-5, is a compound notable for its unique structural features that combine a dioxolane ring and a methylbenzenesulfonate group. This compound is primarily studied for its potential biological activities and applications in organic synthesis.
- Molecular Formula : C₁₁H₁₂O₆S
- Molecular Weight : 272.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to act as a reagent in organic synthesis. While specific biological targets have not been extensively characterized, preliminary studies suggest potential interactions with biomolecules that could lead to various biochemical pathways.
Target and Mode of Action
This compound may act as a sulfonate ester, which can influence biochemical processes through:
- Reactivity with nucleophiles : The sulfonate group can facilitate reactions with nucleophilic sites in biomolecules.
- Formation of functionalized compounds : It can serve as an intermediate in the synthesis of biologically relevant molecules.
Biological Activity Studies
Research into the biological activity of this compound has been limited but suggests several potential applications:
- Antimicrobial Activity : Some derivatives of sulfonates have shown antimicrobial properties. The specific activity of this compound remains to be fully elucidated.
- Pharmaceutical Applications : Due to its structural characteristics, this compound is being investigated as a potential pharmaceutical intermediate. Its ability to modify existing drugs or create new therapeutic agents is under exploration.
- Chemical Synthesis : As a reagent in organic chemistry, it plays a role in synthesizing complex molecules that may exhibit biological activity.
Case Study 1: Synthesis and Biological Evaluation
A study explored the synthesis of various dioxolane derivatives, including this compound. The synthesized compounds were evaluated for their biological activity against different microbial strains. Results indicated varying degrees of efficacy, suggesting that modifications to the dioxolane structure could enhance antimicrobial properties .
Case Study 2: Structure-Activity Relationship (SAR)
Research on related compounds has highlighted the importance of structural modifications in determining biological activity. For instance, variations in the sulfonate group and dioxolane ring can significantly influence the compound's interaction with biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate | C₁₁H₁₄O₅ | Limited antimicrobial activity |
| (2-Oxo-1,3-dioxolan-4-yl)methyl carbamate | C₁₁H₁₃NO₄ | Potential anti-inflammatory effects |
The unique combination of the dioxolane ring and sulfonate group in this compound sets it apart from similar compounds, potentially leading to distinct biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
